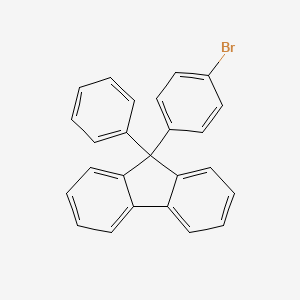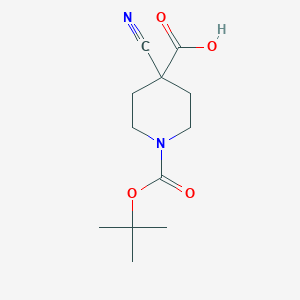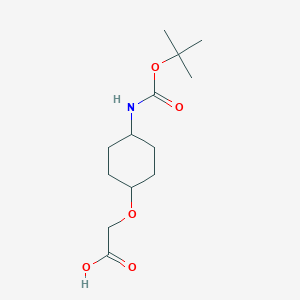
6-Bromo-2,3-dichloro-7-fluoroquinoxaline
概要
説明
6-Bromo-2,3-dichloro-7-fluoroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is known for its potent antagonistic properties against ionotropic glutamate receptors, which play a crucial role in the regulation of synaptic transmission in the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. The process includes the introduction of bromine, chlorine, and fluorine atoms into the quinoxaline ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
6-Bromo-2,3-dichloro-7-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
6-Bromo-2,3-dichloro-7-fluoroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on ionotropic glutamate receptors and its potential role in modulating synaptic transmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its antagonistic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline involves its interaction with ionotropic glutamate receptors. By binding to these receptors, it inhibits their activity, thereby modulating synaptic transmission in the central nervous system. This interaction can affect various molecular targets and pathways involved in neurotransmission.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dichloroquinoxaline: Lacks the fluorine atom, which may affect its binding affinity and activity.
2,3-Dichloro-7-fluoroquinoxaline: Lacks the bromine atom, potentially altering its chemical properties and reactivity.
6-Bromo-7-fluoroquinoxaline: Lacks the chlorine atoms, which can influence its overall chemical behavior.
Uniqueness
6-Bromo-2,3-dichloro-7-fluoroquinoxaline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the quinoxaline ring enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-bromo-2,3-dichloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEAPEUJUZMVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)
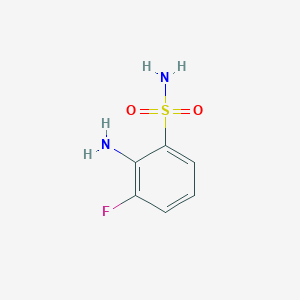

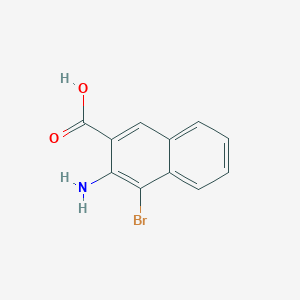
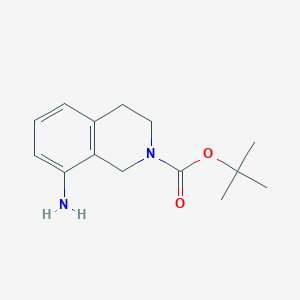
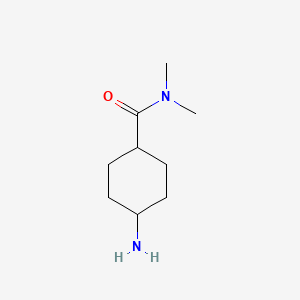
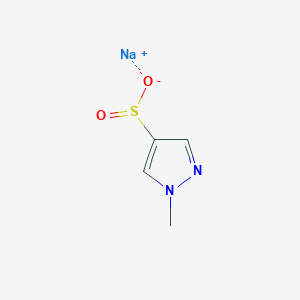
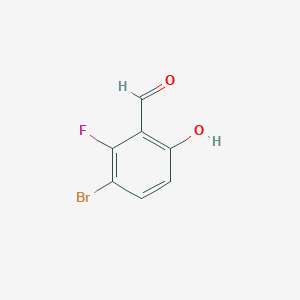

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
